![molecular formula C20H21N3O2S B2448216 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 932515-41-8](/img/structure/B2448216.png)
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide, also known as MTA, is a compound that has been researched for its potential use in cancer treatment.
Scientific Research Applications
Antibacterial Agents
Derivatives of 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide have been synthesized and examined for their antibacterial activity. These compounds have shown significant antibacterial activity, highlighting their potential use in the development of new antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anticancer Agents
Studies have synthesized and investigated derivatives of this compound for their anticancer activities. These compounds have shown selectivity and efficacy against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Pharmaceutical Applications
Compounds related to 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide have been evaluated for various pharmaceutical applications, including their use in positron emission tomography (PET) tracers for imaging, showcasing their versatility in medical imaging and diagnostic techniques (Gao, Wang, & Zheng, 2016).
Chemical Synthesis and Characterization
These compounds have been synthesized using various chemical methods and characterized using techniques such as NMR, Mass Spectra, and IR. This research aids in understanding the properties and potential applications of these compounds in different scientific fields (Shibuya et al., 2018).
Antioxidant and Anti-inflammatory Compounds
Some derivatives have been evaluated for their antioxidant and anti-inflammatory properties, suggesting their potential application in treating related disorders (Koppireddi et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to target key functional proteins in bacterial cell division
Mode of Action
The exact mode of action of this compound is not yet fully understood. It is likely that it interacts with its target proteins, leading to changes in their function. This could result in the inhibition of bacterial cell division , but more research is needed to confirm this.
Biochemical Pathways
Given its potential role in inhibiting bacterial cell division , it may affect pathways related to cell cycle regulation and cell wall synthesis.
Result of Action
If it does indeed inhibit bacterial cell division , it could lead to the death of bacterial cells, making it potentially useful as an antibacterial agent.
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-6-4-5-7-17(14)22-19(24)13-26-20-21-12-18(23(20)2)15-8-10-16(25-3)11-9-15/h4-12H,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCGXYAUROMEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide |
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